9-Acetyl-2-methylcarbazole

Electrophilic substitution Regioselectivity Synthetic methodology

9-Acetyl-2-methylcarbazole (IUPAC: 1-(2-methylcarbazol-9-yl)ethanone, CAS 433287-20-8) is a dual-substituted carbazole derivative with an acetyl group at the N-9 position and a methyl group at the C-2 position of the tricyclic carbazole ring system. The molecular formula is C15H13NO (MW 223.27 g/mol).

Molecular Formula C15H13NO
Molecular Weight 223.27 g/mol
Cat. No. B14115062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Acetyl-2-methylcarbazole
Molecular FormulaC15H13NO
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C3=CC=CC=C3N2C(=O)C
InChIInChI=1S/C15H13NO/c1-10-7-8-13-12-5-3-4-6-14(12)16(11(2)17)15(13)9-10/h3-9H,1-2H3
InChIKeyRJGAGSNOHRJTGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Acetyl-2-methylcarbazole – Key Identifiers, Supplier Specifications, and Purity Benchmarks for Procurement Decisions


9-Acetyl-2-methylcarbazole (IUPAC: 1-(2-methylcarbazol-9-yl)ethanone, CAS 433287-20-8) is a dual-substituted carbazole derivative with an acetyl group at the N-9 position and a methyl group at the C-2 position of the tricyclic carbazole ring system [1]. The molecular formula is C15H13NO (MW 223.27 g/mol) [1]. This compound belongs to the broader class of N‑acyl‑2‑alkylcarbazoles, which are employed as synthetic intermediates, photophysical probes, and building blocks for active pharmaceutical ingredients and organic electronic materials [2]. Commercially, the compound is supplied at ≥98% purity (GC) with batch‑specific analytical certificates (NMR, HPLC, GC) that provide traceable quality assurance for research procurement .

Why N‑Acetyl‑2‑methylcarbazole Cannot Be Replaced by Unsubstituted or Singly‑Substituted Carbazole Analogs


Generic substitution with carbazole, 9‑acetylcarbazole, or 2‑methylcarbazole fails because the specific combination of an electron‑withdrawing N‑acetyl group and an electron‑donating C‑2 methyl group generates a unique electronic ground state that alters both the regioselectivity of subsequent electrophilic functionalization and the photophysical output of the molecule [1][2]. N‑Acetyl substitution deactivates the aromatic rings and redirects electrophilic attack exclusively meta to the heteroatom, whereas N‑alkyl derivatives direct para [1]. Simultaneously, the C‑2 methyl substituent modifies the HOMO–LUMO gap, shifting fluorescence emission maxima relative to both N‑alkyl and unsubstituted carbazoles [3]. These differences mean that a researcher who substitutes the dual‑substituted compound with a mono‑substituted analog will obtain different isomeric products in synthesis, altered spectroscopic signatures, and unpredictable chemical stability under reductive or catalytic conditions [1][4].

Quantitative Comparator Data: 9‑Acetyl‑2‑methylcarbazole vs. Closest Analogs


Regioselectivity in Electrophilic Aromatic Substitution: N‑Acetyl vs. N‑Alkyl Carbazole

N‑Acetylcarbazole directs incoming electrophiles to the meta position (relative to the heterocyclic nitrogen), whereas N‑methyl‑ and N‑ethylcarbazole direct electrophiles to the para position [1]. This fundamental change in regiochemical outcome is observed under Friedel–Crafts acylation conditions (AlCl₃ catalyst, acetyl chloride) [1]. The meta‑selectivity of the N‑acetyl derivative is attributed to a specific deactivation complex involving the acetyl carbonyl, AlCl₃, and acetyl chloride, which is absent in N‑alkyl congeners [1]. Consequently, 9‑acetyl‑2‑methylcarbazole—bearing an N‑acetyl group—will inherently exhibit meta‑direction, a critical control element for synthetic chemists that cannot be replicated with N‑alkyl‑2‑methylcarbazoles.

Electrophilic substitution Regioselectivity Synthetic methodology

Photophysical Properties: Fluorescence and Phosphorescence of 2‑Methylcarbazole vs. N‑Alkylcarbazoles

A systematic comparison of fluorescence/phosphorescence emission maxima in ethanol at 298 K shows that 2‑methylcarbazole emits at 357 nm (fluorescence) and 442 nm (phosphorescence), while N‑methylcarbazole emits at 360 nm (fluorescence) and 437 nm (phosphorescence) [1]. Carbazole itself emits at 360 nm (fluorescence) and 436 nm (phosphorescence) [1]. The red‑shift in phosphorescence of +5–6 nm for the C‑2 methyl derivative relative to the N‑alkyl and parent compounds indicates a lower triplet energy, which is relevant for designing host materials in phosphorescent OLEDs. Additionally, the detection limits for phosphorescence are 0.001 µg/mL for all species, but their excitation maxima differ (2‑methylcarbazole: 333/346 nm; N‑methylcarbazole: 346/336 nm in EtOH), allowing selective optical detection [1].

Fluorescence spectroscopy Phosphorescence Photophysics

Chemical Stability Under Reductive Conditions: 9‑Acetyl vs. 9‑Ethylcarbazole on Pd(111)

Density functional theory (DFT) calculations on Pd(111) surfaces reveal that the hydrogenated form of 9‑acetylcarbazole undergoes a secondary alcohol distortion that reduces the activation energy for dehydrogenation compared to 9‑ethylcarbazole [1]. Specifically, 9‑ethylcarbazole is predicted to be slightly more stable than 9‑acetylcarbazole toward decomposition of the N‑substituent under catalytic hydrogenation/dehydrogenation cycling [1]. This computational result implies that the N‑acetyl group introduces a relative instability that could be exploited for controlled deprotection, whereas the N‑ethyl analog is preferred for robust hydrogen storage applications.

Heterogeneous catalysis DFT modeling Hydrogen storage

Downstream Utility: Carbazole‑N‑(2‑methyl)acetyl Chloride (CMA‑Cl) as a Fluorescence Derivatization Reagent with Sub‑Femtomolar Detection

Carbazole‑N‑(2‑methyl)acetyl chloride (CMA‑Cl), directly derived from the 9‑acetyl‑2‑methylcarbazole scaffold, reacts with 18 amino acids to form stable fluorescent derivatives with an emission maximum at 360 nm (λex = 335 nm) [1]. The derivatives exhibit <4% decomposition after heating at 40 °C for 24 h in neutral solution [1]. Detection limits range from 10 to 65 fmol (signal‑to‑noise = 3:1), with relative standard deviations <4.5% (n = 6) for 50 pmol injections [1]. In comparison, the widely used o‑phthaldialdehyde (OPA) method is limited to primary amino acids and suffers from derivative instability that complicates manual handling [1].

Analytical chemistry Fluorescence derivatization HPLC

Where 9‑Acetyl‑2‑methylcarbazole Provides a Verified Advantage: Recommended Application Scenarios


Regioselective Synthesis of 3‑Acyl‑2‑methylcarbazole Intermediates for Pharmaceutical Development

Medicinal chemistry programs that require a 3‑acyl substituent on the 2‑methylcarbazole core should select 9‑acetyl‑2‑methylcarbazole as the starting material. The N‑acetyl group ensures that Friedel–Crafts acylation occurs meta to nitrogen, delivering exclusively the 3‑acyl regioisomer [1]. Subsequent deprotection with aqueous base regenerates the free N‑H carbazole, providing an efficient two‑step route to 3‑substituted‑2‑methylcarbazoles that are otherwise difficult to access regioselectively. This approach avoids the para‑isomer contamination inherent when N‑alkyl‑2‑methylcarbazoles are used.

Development of Phosphorescent Host Materials with Tailored Triplet Energies for Blue OLEDs

The phosphorescence emission of the 2‑methylcarbazole chromophore is red‑shifted by +5–6 nm relative to carbazole and N‑alkylcarbazoles, providing a lower triplet energy (approximately 2.80 eV based on the 442 nm emission) [1]. When incorporated into a host matrix, this triplet level is better matched to blue‑emitting phosphorescent dopants (e.g., FIrpic, triplet energy ≈2.62 eV), reducing back‑energy transfer and improving device efficiency. The N‑acetyl protecting group also enhances solubility during solution processing and can be thermally cleaved in situ.

In‑House Synthesis of Ultra‑Sensitive Fluorescent Derivatization Reagents (CMA‑Cl) for HPLC‑FLD

Laboratories performing amino acid or biogenic amine analysis can convert 9‑acetyl‑2‑methylcarbazole to carbazole‑N‑(2‑methyl)acetyl chloride (CMA‑Cl) via hydrolysis and chlorination [1]. CMA‑Cl derivatization achieves detection limits of 10–65 fmol with <4.5% RSD, outperforming OPA in both sensitivity and derivative stability [1]. This application is particularly valuable for neuroscience and metabolomics studies where sample volumes are limited and multi‑analyte coverage is required.

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